molecular formula C16H24BrClN2Si B1521750 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1198096-80-8

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1521750
M. Wt: 387.8 g/mol
InChI Key: XIWAAJIFPHPLFE-UHFFFAOYSA-N
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Description

“5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with bromo, chloro, and triisopropylsilyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a pyrrolo[2,3-c]pyridine core, with bromo and chloro substituents at the 5 and 7 positions, respectively. The 1 position is substituted with a triisopropylsilyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolopyridines can undergo various reactions, including condensation with α-bromoketones .

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Studies

One area of application involves the use of similar bromo-chloro pyridine derivatives in spectroscopic characterization and studying their antimicrobial properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, and its interactions with DNA and antimicrobial activities have been explored (Vural & Kara, 2017). This type of research provides foundational insights into how bromo-chloro pyridine derivatives interact at the molecular level and their potential applications in medicine.

Synthetic Methodologies

Another significant application is in the synthesis of complex organic compounds. For example, selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system has been applied for the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B (Baeza et al., 2010). This showcases the compound's role in facilitating the synthesis of biologically active molecules.

Molecular Structure and Charge Density Analysis

Research on related heterocyclic compounds also includes detailed molecular structure analysis and charge density studies. For example, the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been experimentally analyzed, providing insights into the covalent nature of bonds within the molecule and the strength of intermolecular interactions (Hazra et al., 2012). Such studies are crucial for understanding the properties of new materials and their potential applications in various fields.

Future Directions

The future research directions for this compound could involve exploring its potential bioactivity, given the bioactivity observed in structurally similar compounds . Further studies could also focus on optimizing its synthesis process .

properties

IUPAC Name

(5-bromo-7-chloropyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)19-16(18)15(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWAAJIFPHPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674073
Record name 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

CAS RN

1198096-80-8
Record name 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
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5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
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5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
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Reactant of Route 6
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

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